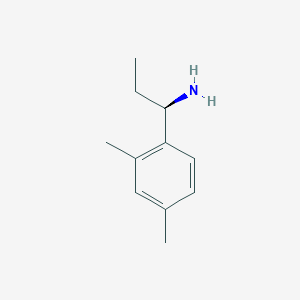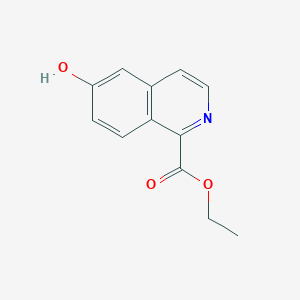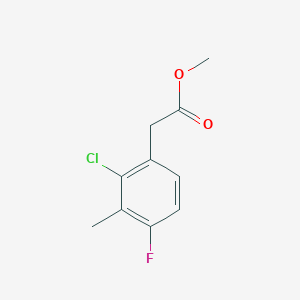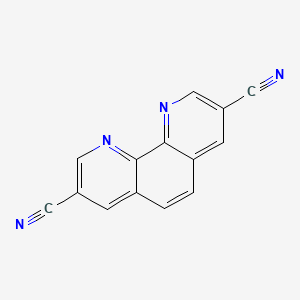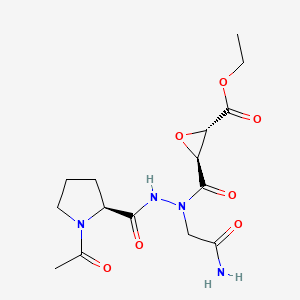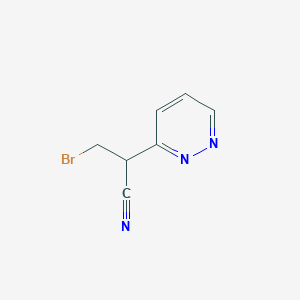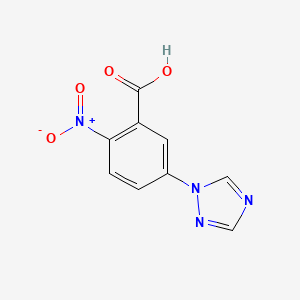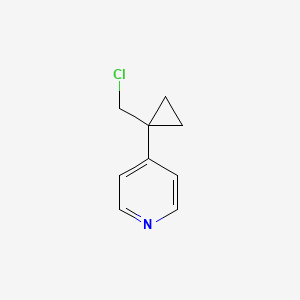
4-(1-Chloromethylcyclopropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(Chloromethyl)cyclopropyl)pyridine is an organic compound with the molecular formula C9H10ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. The unique structure of 4-(1-(Chloromethyl)cyclopropyl)pyridine makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Chloromethyl)cyclopropyl)pyridine typically involves the reaction of 4-hydroxymethylpyridine with thionyl chloride in the presence of anhydrous sodium sulfate and dichloromethane. The reaction is carried out at a low temperature of around -10°C, followed by a room temperature reaction for 2 hours. The resulting product is then purified through recrystallization using a mixture of ether and isopropanol .
Industrial Production Methods
Industrial production of 4-(1-(Chloromethyl)cyclopropyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(Chloromethyl)cyclopropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-(Chloromethyl)cyclopropyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of high-value fine chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(1-(Chloromethyl)cyclopropyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: A similar compound with a simpler structure, lacking the cyclopropyl ring.
4-Picolyl chloride hydrochloride: Another related compound used in organic synthesis.
Uniqueness
4-(1-(Chloromethyl)cyclopropyl)pyridine is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
4-[1-(chloromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H10ClN/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2 |
InChI-Schlüssel |
YCLUXADRIAZTMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCl)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


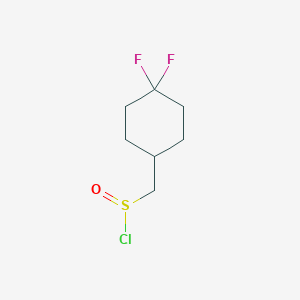
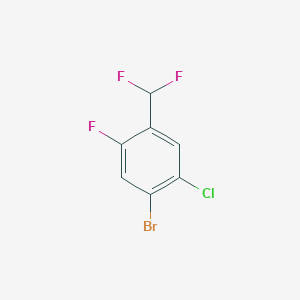


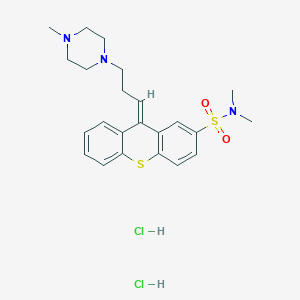
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
